An In-Depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitor 12
An In-Depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitor 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent HIV-1 protease inhibitor, compound 12 (alternatively referred to as IN-12). This non-peptidic inhibitor, a darunavir analogue, has demonstrated exceptional potency against wild-type HIV-1 protease and notable antiviral activity. This document details the quantitative biological data, experimental methodologies, and the molecular interactions crucial to its mechanism of action.
Discovery and Rationale
Compound 12 was developed as part of a structure-based drug design strategy aimed at improving the efficacy of existing HIV-1 protease inhibitors, such as darunavir. The design rationale focused on modifying the P2' ligand of darunavir to enhance interactions within the S2' subsite of the HIV-1 protease active site. Specifically, a p-carboxamide moiety was introduced on the P2' benzene ring with the goal of forming additional hydrogen bonding interactions with the backbone atoms of the protease, thereby increasing binding affinity and potency.[1][2]
Quantitative Biological Data
The inhibitory activity of compound 12 and its carboxylic acid analogue, compound 11 , were evaluated in both enzymatic and cell-based assays. The data highlights the exceptional potency of both compounds at the enzymatic level and the superior cell-based activity of the carboxamide derivative 12 .
| Compound | Structure | Enzymatic Inhibition (Ki) | Antiviral Activity (EC50) |
| 11 | Darunavir analogue with P2' p-carboxylic acid | 12.7 pM | >1000 nM |
| 12 (IN-12) | Darunavir analogue with P2' p-carboxamide | 8.9 pM | 93 nM |
Synthesis
The synthesis of compound 12 follows a multi-step route common for darunavir analogues. The key steps involve the ring-opening of a chiral epoxide, followed by sulfonamide formation and subsequent modifications to introduce the P2' ligand.
Experimental Protocol: Synthesis of Compound 12
A detailed, step-by-step synthetic protocol is outlined below, based on established methods for creating darunavir analogues.[3][4]
Step 1: Epoxide Ring Opening. A Boc-protected chiral epoxide is reacted with a suitable amine to introduce the P1' ligand. This reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures.
Step 2: Sulfonamide Formation. The resulting amino alcohol is then reacted with a p-nitrobenzenesulfonyl chloride to form the sulfonamide backbone. This reaction is generally performed in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane.
Step 3: Reduction of the Nitro Group. The nitro group on the P2' phenyl ring is reduced to an amine. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like iron powder in the presence of an acid.
Step 4: Amide Coupling. The final carboxamide moiety is introduced by coupling the aniline derivative with a protected amino acid, followed by deprotection. Alternatively, direct acylation can be performed to yield the desired carboxamide.
Note: Specific reagents, reaction conditions, and purification methods would be detailed in the primary research article describing the synthesis of this specific compound.
Biological Evaluation: Experimental Protocols
HIV-1 Protease Enzymatic Assay (Ki Determination)
The enzymatic inhibition constant (Ki) for compound 12 was determined using a fluorometric assay.[1][2][5]
Materials:
-
Recombinant wild-type HIV-1 protease
-
Fluorogenic peptide substrate
-
Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[2]
-
Compound 12 (dissolved in DMSO)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of compound 12 in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted inhibitor.
-
Add a solution of recombinant HIV-1 protease to each well and incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 330/450 nm).[6]
-
The initial reaction velocities are calculated from the linear portion of the fluorescence curves.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Anti-HIV Cell-Based Assay (EC50 Determination)
The half-maximal effective concentration (EC50) was determined using a cell-based assay with MT-4 human T-lymphoid cells.[2][7][8]
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1LAI)
-
Complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Compound 12 (dissolved in DMSO)
-
96-well microtiter plates
-
MTT reagent for cell viability assessment
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of compound 12 in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 viral stock.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After the incubation period, assess cell viability using the MTT colorimetric assay. This involves adding MTT solution to the wells, incubating to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects, is calculated by plotting the percentage of cell viability against the compound concentration.[7]
Mechanism of Action and Structural Insights
Compound 12 is a competitive inhibitor that binds to the active site of the dimeric HIV-1 protease.[9] The crystal structure of the HIV-1 protease in complex with compound 12 (PDB: 4I8Z) reveals key molecular interactions that contribute to its high potency.
The central hydroxyl group of the inhibitor forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site, mimicking the transition state of the natural substrate. The bis-tetrahydrofuran (bis-THF) moiety at the P2 position establishes strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30. The novel p-carboxamide group at the P2' position forms enhanced hydrogen bonding interactions with the backbone atoms in the S2' subsite, validating the design rationale.[1][2]
Visualizations
HIV-1 Protease Inhibition Signaling Pathway
Caption: Mechanism of action of Compound 12 in inhibiting HIV-1 maturation.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the biological and structural evaluation of Compound 12.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
